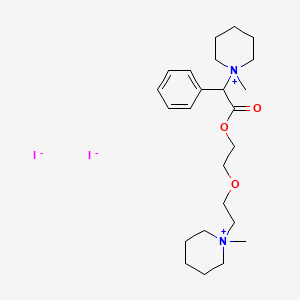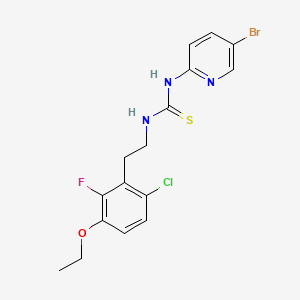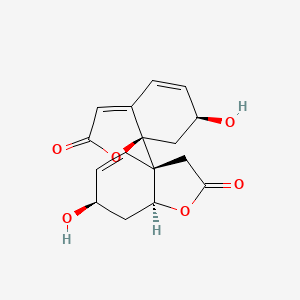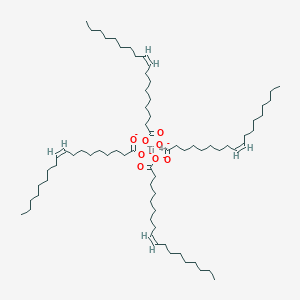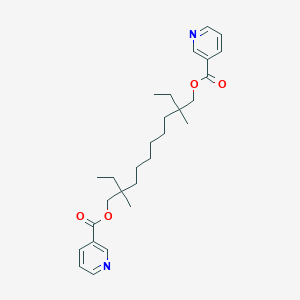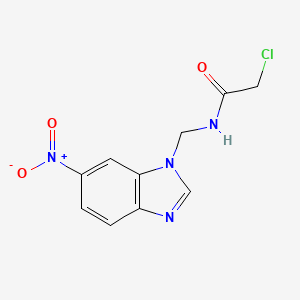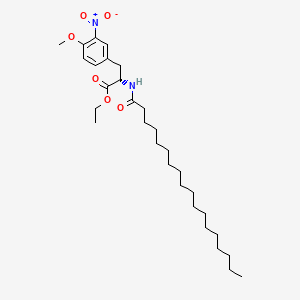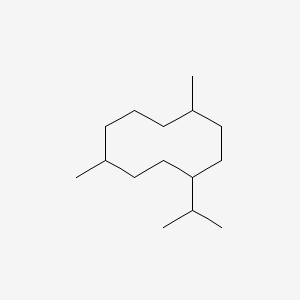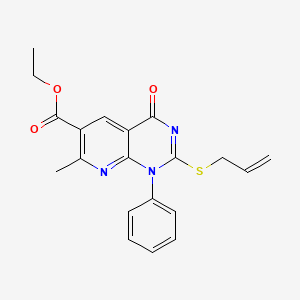
Pyrido(2,3-d)pyrimidine-6-carboxylic acid, 1,4-dihydro-7-methyl-4-oxo-1-phenyl-2-(2-propenylthio)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido(2,3-d)pyrimidine-6-carboxylic acid, 1,4-dihydro-7-methyl-4-oxo-1-phenyl-2-(2-propenylthio)-, ethyl ester is a complex organic compound belonging to the pyrimidine derivatives family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrido(2,3-d)pyrimidine core. One common approach is the condensation of appropriate precursors, such as aminopyridines and β-diketones, under acidic or basic conditions. Subsequent steps may include alkylation, oxidation, and esterification reactions to introduce the desired functional groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve halogens or other electrophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or alcohols.
Reduction: Production of alcohols or amines.
Substitution: Introduction of alkyl or aryl groups.
Addition: Formation of halogenated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes such as thymidylate synthase, which is crucial for DNA biosynthesis. This inhibition can lead to the disruption of cancer cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
This compound is unique compared to other pyrimidine derivatives due to its specific structural features and functional groups. Similar compounds include:
Pyrido(2,3-d)pyrimidine-6-carboxylic acid, 1,4-dihydro-7-methyl-4-oxo-1-phenyl-2-(2-propenylthio)-, methyl ester
Pyrido(2,3-d)pyrimidine-6-carboxylic acid, 1,4-dihydro-7-methyl-4-oxo-1-phenyl-2-(2-propenylthio)-, butyl ester
These compounds share the pyrido(2,3-d)pyrimidine core but differ in their ester groups, leading to variations in their chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
126209-80-1 |
|---|---|
Molekularformel |
C20H19N3O3S |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
ethyl 7-methyl-4-oxo-1-phenyl-2-prop-2-enylsulfanylpyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H19N3O3S/c1-4-11-27-20-22-18(24)16-12-15(19(25)26-5-2)13(3)21-17(16)23(20)14-9-7-6-8-10-14/h4,6-10,12H,1,5,11H2,2-3H3 |
InChI-Schlüssel |
IUGPHRLSMSKZOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C(=O)N=C(N2C3=CC=CC=C3)SCC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



